molecular formula C16H19N3O2S B213698 4-Ethyl-5-methyl-2-[(4-toluidinocarbonyl)amino]thiophene-3-carboxamide

4-Ethyl-5-methyl-2-[(4-toluidinocarbonyl)amino]thiophene-3-carboxamide

Cat. No. B213698
M. Wt: 317.4 g/mol
InChI Key: TUZPFCVDQXGLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-methyl-2-[(4-toluidinocarbonyl)amino]thiophene-3-carboxamide is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methyl-2-[(4-toluidinocarbonyl)amino]thiophene-3-carboxamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Ethyl-5-methyl-2-[(4-toluidinocarbonyl)amino]thiophene-3-carboxamide have been studied extensively. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and modulate the immune system.

Advantages and Limitations for Lab Experiments

4-Ethyl-5-methyl-2-[(4-toluidinocarbonyl)amino]thiophene-3-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the growth and proliferation of cancer cells. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 4-Ethyl-5-methyl-2-[(4-toluidinocarbonyl)amino]thiophene-3-carboxamide. One direction is the synthesis of new analogs that have improved solubility and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound to identify new targets for drug development. Additionally, the potential applications of this compound in other fields such as agriculture and environmental science should also be explored.
In conclusion, 4-Ethyl-5-methyl-2-[(4-toluidinocarbonyl)amino]thiophene-3-carboxamide is a chemical compound that has shown promising results in medicinal chemistry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 4-Ethyl-5-methyl-2-[(4-toluidinocarbonyl)amino]thiophene-3-carboxamide has been achieved using different methods. One of the most commonly used methods is the reaction of 4-toluidinocarbonyl chloride with 4-ethyl-5-methyl-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield the final compound.

Scientific Research Applications

4-Ethyl-5-methyl-2-[(4-toluidinocarbonyl)amino]thiophene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been used as a starting material for the synthesis of various analogs that have shown promising results in preclinical studies.

properties

Product Name

4-Ethyl-5-methyl-2-[(4-toluidinocarbonyl)amino]thiophene-3-carboxamide

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

4-ethyl-5-methyl-2-[(4-methylphenyl)carbamoylamino]thiophene-3-carboxamide

InChI

InChI=1S/C16H19N3O2S/c1-4-12-10(3)22-15(13(12)14(17)20)19-16(21)18-11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H2,17,20)(H2,18,19,21)

InChI Key

TUZPFCVDQXGLPP-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)C)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)C)C

Origin of Product

United States

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